molecular formula C4H6F4 B14292552 1,2,3,4-Tetrafluorobutane CAS No. 119382-47-7

1,2,3,4-Tetrafluorobutane

Cat. No.: B14292552
CAS No.: 119382-47-7
M. Wt: 130.08 g/mol
InChI Key: PACXNEPPNPUOIN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,2,3,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluorobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert this compound to partially fluorinated butanes.

    Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products:

    Oxidation: Fluorinated alcohols (e.g., 1,2,3,4-tetrafluorobutanol) or ketones (e.g., 1,2,3,4-tetrafluorobutanone).

    Reduction: Partially fluorinated butanes (e.g., 1,2,3-trifluorobutane).

    Substitution: Halogenated derivatives (e.g., 1,2,3,4-tetrachlorobutane).

Scientific Research Applications

1,2,3,4-Tetrafluorobutane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the presence of fluorine can affect the compound’s physical properties, such as boiling point and solubility.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluorobutane: Another fluorinated butane isomer with different fluorine atom positions.

    1,2,2,3-Tetrafluorobutane: A structural isomer with a unique arrangement of fluorine atoms.

Uniqueness: 1,2,3,4-Tetrafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

119382-47-7

Molecular Formula

C4H6F4

Molecular Weight

130.08 g/mol

IUPAC Name

1,2,3,4-tetrafluorobutane

InChI

InChI=1S/C4H6F4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2

InChI Key

PACXNEPPNPUOIN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CF)F)F)F

Origin of Product

United States

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